1'-(3-phenoxybenzyl)-1,4'-bipiperidine oxalate
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Description
3-Phenoxybenzyl derivatives are a class of compounds that have been studied for their pharmacological activity . They are synthesized from 3-phenoxybenzyl alcohol and have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
Synthesis Analysis
The synthesis of 3-phenoxybenzyl derivatives involves the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor . The yields of the nitriles were 90 – 95% .Chemical Reactions Analysis
The aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides . The reaction was carried out with an equimolar ratio of reagents and stirring at 0 – 5°C for 1 – 2 h .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-phenoxybenzyl derivatives can vary. For example, 3-Phenoxybenzyl alcohol is a viscous liquid at room temperature .Safety and Hazards
Future Directions
properties
IUPAC Name |
oxalic acid;1-[(3-phenoxyphenyl)methyl]-4-piperidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O.C2H2O4/c1-3-9-22(10-4-1)26-23-11-7-8-20(18-23)19-24-16-12-21(13-17-24)25-14-5-2-6-15-25;3-1(4)2(5)6/h1,3-4,7-11,18,21H,2,5-6,12-17,19H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDGQXXSJBRQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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